Physicochemical Profiling and Synthetic Applications of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride
Physicochemical Profiling and Synthetic Applications of (1-Methylpiperidin-2-yl)methanamine Dihydrochloride
Executive Summary
(1-Methylpiperidin-2-yl)methanamine dihydrochloride is a highly versatile diamine building block widely deployed in medicinal chemistry and drug discovery. Characterized by a rigid piperidine core and a primary methanamine appendage, this compound is instrumental in synthesizing ligands that target G-Protein Coupled Receptors (GPCRs), viral enzymes, and central nervous system (CNS) pathways. This technical guide details its physicochemical properties, the structural logic behind its use, and field-proven methodologies for its integration into active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
Understanding the baseline metrics of this building block is essential for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value | Biological / Synthetic Implication |
| CAS Number | 1440799-70-1[1] | Unique identifier for the dihydrochloride salt form. |
| Molecular Formula | C7H18Cl2N2[2] | Represents the free base (C7H16N2) plus two HCl molecules. |
| Molecular Weight | 201.14 g/mol [1] | Low molecular weight allows it to act as a fragment without violating Lipinski's Rule of 5. |
| Physical State | Solid (Crystalline) | Enhances bench stability and prevents rapid oxidation. |
| pKa (Estimated) | ~8.5 (Piperidine), ~10.0 (Primary Amine) | Predominantly protonated at physiological pH (7.4), driving electrostatic interactions[3]. |
Structural Logic & Mechanistic Insights
Why do medicinal chemists specifically choose this building block over simple linear amines? The answer lies in its structural geometry and thermodynamic profile.
The Dihydrochloride Advantage: Primary and secondary aliphatic amines in their free base forms are notoriously difficult to handle. They are often volatile, prone to oxidative degradation, and readily absorb atmospheric carbon dioxide to form insoluble carbamates. By isolating (1-Methylpiperidin-2-yl)methanamine as a dihydrochloride salt, the compound achieves long-term thermodynamic stability[1][2]. This allows for precise stoichiometric weighing during high-throughput screening and parallel synthesis.
Vectorization and Basicity: The molecule features a chiral center at the C2 position of the piperidine ring[3]. The primary amine acts as a highly reactive nucleophile for amide couplings or reductive aminations, while the tertiary piperidine nitrogen remains sterically hindered and less reactive. Once incorporated into a drug scaffold, the basic piperidine nitrogen often serves as a critical pharmacophore. It forms essential salt-bridge interactions with acidic residues (like Aspartate or Glutamate) in target proteins, such as the Hepatitis C Virus (HCV) NS5B polymerase[4] or Prolyl Hydroxylase Domain (PHD) enzymes[5]. Furthermore, it has been successfully utilized in the development of Somatostatin Receptor 4 (SSTR4) agonists[6].
Experimental Workflows: High-Fidelity Amide Coupling
A common bottleneck in utilizing diamine salts is achieving efficient coupling without epimerization or incomplete conversion. The following protocol outlines a self-validating system for coupling (1-Methylpiperidin-2-yl)methanamine dihydrochloride to a generic carboxylic acid.
Causality in Reagent Selection:
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HATU over EDC/HOBt: The primary amine is situated adjacent to a bulky piperidine ring, creating steric hindrance. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester that accelerates the coupling of hindered amines.
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Excess DIPEA (4.0 Equivalents): This is a critical failure point for novice chemists. Because the starting material is a dihydrochloride salt, exactly 2.0 equivalents of base are consumed merely to liberate the free base. An additional 2.0 equivalents are required to drive the HATU-mediated coupling mechanism and maintain a basic environment.
Step-by-Step Protocol:
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Activation: In a flame-dried reaction vial under inert gas (N2 or Argon), dissolve the target carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Add HATU (1.2 equiv) and stir for 10 minutes at room temperature to form the active ester.
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In Situ Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv) to the mixture.
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Nucleophilic Addition: Add (1-Methylpiperidin-2-yl)methanamine dihydrochloride (1.1 equiv) in a single portion[6]. The solution may briefly become cloudy as the amine salt dissolves and is neutralized by the DIPEA.
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Reaction Monitoring (Self-Validating Step): Stir the reaction at room temperature for 4-12 hours. Do not rely on Thin-Layer Chromatography (TLC). The highly polar, basic nature of the piperidine product will cause severe streaking on normal-phase silica, leading to false negatives. Instead, validate the reaction progress exclusively via LC-MS, looking for the [M+H]+ peak of the target amide.
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Workup and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with a highly polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1) to ensure the basic product partitions into the organic phase. Dry over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC.
Pathway & Workflow Visualization
Below is the logical workflow mapping the transformation of the bench-stable salt into a pharmacologically active ligand targeting viral and metabolic pathways.
Logical Workflow: Synthetic integration of the diamine building block into biological targets.
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